molecular formula C7H5BrFNO B1597170 3-Bromo-4-fluorobenzaldehyde oxime CAS No. 202865-63-2

3-Bromo-4-fluorobenzaldehyde oxime

Cat. No. B1597170
M. Wt: 218.02 g/mol
InChI Key: BVCUJFUCTMJVTK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H4BrFO . It has an average mass of 203.008 Da and a monoisotopic mass of 201.942947 Da . It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluorobenzaldehyde consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a formyl group . The linear formula is represented as BrC6H3(F)CHO .


Physical And Chemical Properties Analysis

3-Bromo-4-fluorobenzaldehyde is a solid at 20°C . It has a melting point of 33°C and a boiling point of 139°C at 2.5 mmHg . Its refractive index is 1.57 .

Scientific Research Applications

Radiosynthesis and Biodistribution

3-Bromo-4-fluorobenzaldehyde oxime serves as a precursor in the radiosynthesis of novel prosthetic groups for peptide conjugation, enhancing positron emission tomography (PET) imaging. For example, its derivatives have been employed in the development of cyclic RGD peptides conjugated with [18F]fluorinated aldehyde-containing prosthetic groups. These conjugates have shown superior in vivo pharmacokinetics and biodistribution profiles, facilitating quantitative receptor imaging for tumor detection and research (Glaser et al., 2008).

Plant Growth Regulation

Derivatives of 3-Bromo-4-fluorobenzaldehyde oxime have been explored as new plant growth regulators. Introduction of fluorine or bromine atoms to the benzene ring of oximes, including those derived from 3-Bromo-4-fluorobenzaldehyde, has enhanced their phytotoxic activity. These compounds have exhibited activities such as inhibition of germination, root growth, and transpiration, suggesting their potential as herbicides or in agricultural research (Yoshikawa & Doi, 1998).

Molecular Probes and Sensors

The modification of 3-Bromo-4-fluorobenzaldehyde oxime has led to the development of multifunctional probes for simultaneous monitoring of metal ions and biomolecules in living cells and zebrafishes. These probes, designed through innovative strategies adjusting molecular polarity, have shown selective detection capabilities with applications in environmental monitoring, medical diagnostics, and research into metal ion homeostasis in biological systems (Zhao et al., 2019).

Antioxidant Activity

Research into the antioxidant properties of thiazolidin-4-one derivatives prepared from 4-Fluorobenzaldehyde, closely related to 3-Bromo-4-fluorobenzaldehyde oxime, has highlighted their potential in combating oxidative stress. These compounds exhibit promising antioxidant activity, underscoring their potential therapeutic applications in diseases caused by oxidative damage (El Nezhawy et al., 2009).

Synthesis of Substituted Benzaldehydes

3-Bromo-4-fluorobenzaldehyde oxime plays a critical role in the synthesis of substituted benzaldehydes through palladium-catalyzed C-H activation. This method has been applied in synthesizing various 2-bromobenzaldehydes, demonstrating the versatility of 3-Bromo-4-fluorobenzaldehyde oxime in organic synthesis and its potential in the preparation of intermediates for pharmaceuticals and materials science (Dubost et al., 2011).

Safety And Hazards

3-Bromo-4-fluorobenzaldehyde may cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation . It should be stored under inert gas and away from air .

properties

IUPAC Name

(NE)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCUJFUCTMJVTK-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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